molecular formula C11H13N3O2 B13193364 4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one

4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one

Cat. No.: B13193364
M. Wt: 219.24 g/mol
InChI Key: MPVHRPKBDONADM-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one is a heterocyclic compound that contains both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one can be achieved through a multi-step process. One common method involves the reaction of 4-(hydroxymethyl)pyridine with 3-methylimidazole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with temperatures ranging from 50°C to 100°C and reaction times varying from several hours to overnight.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized by using high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymethyl)-3-methyl-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazol-2-one
  • 4-(Hydroxymethyl)-3-methyl-1-[(pyridin-2-yl)methyl]-2,3-dihydro-1H-imidazol-2-one
  • 4-(Hydroxymethyl)-3-methyl-1-[(pyridin-5-yl)methyl]-2,3-dihydro-1H-imidazol-2-one

Uniqueness

The uniqueness of 4-(Hydroxymethyl)-3-methyl-1-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-imidazol-2-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of the hydroxymethyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

4-(hydroxymethyl)-3-methyl-1-(pyridin-4-ylmethyl)imidazol-2-one

InChI

InChI=1S/C11H13N3O2/c1-13-10(8-15)7-14(11(13)16)6-9-2-4-12-5-3-9/h2-5,7,15H,6,8H2,1H3

InChI Key

MPVHRPKBDONADM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN(C1=O)CC2=CC=NC=C2)CO

Origin of Product

United States

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